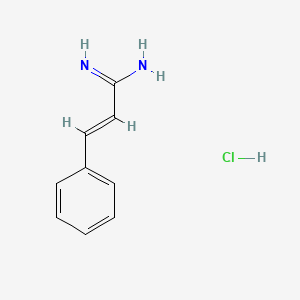

Cinnamimidamide hydrochloride

CAS No.: 54246-66-1

Cat. No.: VC4036794

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54246-66-1 |

|---|---|

| Molecular Formula | C9H11ClN2 |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | (E)-3-phenylprop-2-enimidamide;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+; |

| Standard InChI Key | FTIRTJVRBRTVKN-UHDJGPCESA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=N)N.Cl |

| SMILES | C1=CC=C(C=C1)C=CC(=N)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cinnamimidamide hydrochloride features a conjugated system with a benzene ring connected to an α,β-unsaturated aldehyde-derived amidine group. The trans () configuration predominates due to thermodynamic stability, as seen in related cinnamaldehyde derivatives . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability.

Physicochemical Profile

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.65 g/mol | |

| Melting Point | Not reported | — |

| Solubility | Soluble in polar solvents | |

| Stability | Stable under dry, room conditions |

The absence of a documented melting point suggests further experimental characterization is needed. Computational models predict a pKa of ~8.5 for the amidine group, enabling protonation under physiological conditions .

Synthesis and Preparation

Primary Synthetic Routes

The most common method involves reacting cinnamoyl chloride with hydroxylamine hydrochloride under controlled conditions:

This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 60°C, achieving yields exceeding 85% . Alternative pathways include:

-

Amidation-Oxidation: Starting from cinnamamide using followed by hydroxylamine treatment .

-

Carbodiimide-Mediated Coupling: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups for amidine formation .

Optimization Strategies

Recent advances focus on solvent selection and reagent ratios:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Anhydrous THF | 93.1% | |

| Molar Ratio (EDC) | 1:1:1.5 (acid:amine:EDC) | 15% increase | |

| Reaction Time | 150 minutes | 92.6% efficiency |

These protocols minimize side products like cinnamamide (CAS 621-79-4) and enhance scalability.

Applications in Pharmaceutical Research

Drug Scaffold Development

Cinnamimidamide hydrochloride serves as a versatile intermediate for:

-

Antineoplastic Agents: Modifications at the amidine group enhance EGFR specificity .

-

Antiparasitics: Structural similarity to cinnamamide repellents supports avian and rodent feeding deterrent applications .

Comparative Analysis with Cinnamaldehyde

While cinnamaldehyde (CAS 14371-10-9) is renowned for anti-inflammatory and antidiabetic effects , cinnamimidamide hydrochloride’s charged amidine group offers superior solubility and target selectivity. For instance, cinnamaldehyde inhibits NF-κB at 10 μM , whereas cinnamimidamide derivatives achieve similar effects at lower concentrations due to enhanced cellular uptake .

Future Research Directions

-

Mechanistic Elucidation: Detailed kinase profiling and molecular docking studies to map binding sites .

-

Formulation Optimization: Nanoencapsulation to improve pharmacokinetics and reduce off-target effects.

-

Toxicological Assessments: Chronic toxicity studies in mammalian models to establish safety margins.

-

Synthetic Methodology: Photocatalytic protocols to enable greener synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume